molecular formula C6H10O B2735540 (1S)-2,2-dimethylcyclopropane-1-carbaldehyde CAS No. 856017-94-2

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde

Cat. No.: B2735540
CAS No.: 856017-94-2
M. Wt: 98.145
InChI Key: PQTDYOQEPYGGHF-RXMQYKEDSA-N
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Description

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde (CAS: 856017-94-2) is a chiral cyclopropane derivative with a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol . Its structure features a strained three-membered cyclopropane ring substituted with two methyl groups at the 2-position and an aldehyde functional group at the 1-position (Figure 1). The compound’s stereochemistry (1S configuration) renders it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTDYOQEPYGGHF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropane with a formylating agent such as formic acid or formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclopropanation and subsequent formylation reactions. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming derivatives such as imines or acetals.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Ammonia or primary amines in the presence of an acid catalyst for imine formation.

Major Products Formed

    Oxidation: 2,2-dimethylcyclopropane-1-carboxylic acid.

    Reduction: 2,2-dimethylcyclopropane-1-methanol.

    Substitution: Various imines and acetals depending on the nucleophile used.

Scientific Research Applications

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclopropane moieties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Aldehydes vs. Esters

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde belongs to the aldehyde class, while structurally related cyclopropane derivatives, such as dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate (used in S-bioallethrin and prallethrin ), are esters . Key differences include:

  • Reactivity: Aldehydes are more electrophilic than esters, enabling nucleophilic additions (e.g., Grignard reactions) that esters cannot undergo.
  • Applications : Esters like S-bioallethrin are widely used as pyrethroid pesticides due to their stability and insecticidal activity , whereas aldehydes like the target compound are more likely employed as synthetic intermediates or chiral building blocks.
Table 1: Functional Group Comparison
Compound Functional Group Key Applications Reference
(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde Aldehyde Organic synthesis
Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate Ester Pesticides (S-bioallethrin)

Substituent Effects: Steric and Electronic Modifications

The introduction of bulky substituents significantly alters reactivity and applications. For example, (1R,2R)-2-((benzyloxy)methyl)cyclopropanecarbaldehyde (CAS: 534584-66-2, MW: 190.24 g/mol) features a benzyloxymethyl group, increasing steric hindrance and molecular weight compared to the target compound .

  • Synthesis : The benzyloxy derivative is synthesized with an 88% yield via optimized routes , whereas the simpler structure of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde may allow more straightforward synthesis.
Table 2: Substituent Impact
Compound Substituents Molecular Weight (g/mol) Synthesis Yield Reference
(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde 2,2-dimethyl 98.14 Not reported
(1R,2R)-2-((benzyloxy)methyl)... Benzyloxymethyl 190.24 88%

Ring Size and Strain: Cyclopropane vs. Cyclopentane

(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde (CAS: 55253-28-6) shares the aldehyde functional group but incorporates a five-membered cyclopentane ring instead of a cyclopropane .

  • Ring Strain : Cyclopropane’s high angle strain (~60° bond angles) increases reactivity in ring-opening reactions, whereas cyclopentane’s lower strain favors stability.
  • Applications : Cyclopentane derivatives are common in fragrance chemistry (e.g., carvone derivatives) , while cyclopropane aldehydes are niche intermediates in medicinal chemistry.
Table 3: Ring Size Comparison
Compound Ring Size Key Properties Applications Reference
(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde 3-membered High strain, reactive Synthetic intermediates
(1R,2R,5S)-2-methyl-5-prop-1-en-2-yl... 5-membered Lower strain, stable Fragrances

Stereochemical Considerations

The 1S configuration of the target compound contrasts with the 1R,2R configurations seen in related cyclopropane derivatives (e.g., ’s benzyloxy compound). Stereochemistry influences:

  • Biological Activity : Enantiomers may exhibit divergent interactions in chiral environments (e.g., enzyme binding).
  • Synthetic Utility : Asymmetric synthesis routes often require precise stereocontrol, as demonstrated in the high-yield synthesis of the 1R,2R benzyloxy derivative .

Biological Activity

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde is a compound of significant interest in chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde has the molecular formula C6H10OC_6H_{10}O and features a cyclopropane ring with two methyl groups and an aldehyde functional group. The compound's unique structure contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde typically involves:

  • Cyclopropanation : Using precursors like 2,2-dimethylcyclopropane with formylating agents (e.g., formic acid) under acidic conditions.
  • Catalytic Processes : Employing catalysts such as palladium or rhodium complexes to enhance yield and selectivity in industrial settings.

The biological activity of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde is attributed to its interactions with various biological targets. The aldehyde group may participate in nucleophilic addition reactions, influencing biochemical pathways. Specific mechanisms are still under investigation, but potential actions include:

  • Enzyme Interaction : Modulating enzyme activity through reversible binding.
  • Cell Signaling : Acting as a signaling molecule affecting cellular responses.

Research Findings

Recent studies have investigated the compound's biological activities:

  • Antimicrobial Activity : It has shown potential against certain bacterial strains, suggesting a role in developing new antimicrobial agents.
  • Anti-inflammatory Properties : Preliminary data indicate that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of (1S)-2,2-dimethylcyclopropane-1-carbaldehyde against various pathogens. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to reduce nitric oxide production in macrophages stimulated by TNF-α. The findings revealed a dose-dependent reduction in NO levels, supporting its anti-inflammatory potential.

Concentration (µM)NO Production (µM)
020
1015
508

Comparison with Similar Compounds

(1S)-2,2-Dimethylcyclopropane-1-carbaldehyde can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
2,2-Dimethylcyclopropane-1-carboxylic acidCarboxylic acid instead of aldehydeDifferent reactivity due to the carboxyl group
Cyclopropane-1-carbaldehydeLacks methyl substitutionsMore reactive but less stable

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